n,n-bis[2-(octylamino)ethyl]glycine
Overview
Description
n,n-bis[2-(octylamino)ethyl]glycine is a compound that contains caprylic alcohol (1-octanol) as its alcoholic component and an alkylamine grouping (2-aminoethyl-) based on glycine (aminoacetic acid) . It is known for its antimicrobial properties, making it beneficial in various applications, particularly in cosmetics and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-caprylylaminoethyl glycine involves the reaction of caprylic alcohol with glycine through an alkylamine grouping. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of bis-caprylylaminoethyl glycine typically involves large-scale synthesis using automated reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
n,n-bis[2-(octylamino)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of aminoethyl derivatives .
Scientific Research Applications
n,n-bis[2-(octylamino)ethyl]glycine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial properties make it useful in studying microbial growth and inhibition.
Medicine: The compound is explored for its potential therapeutic effects, particularly in treating infections.
Industry: It is used in cosmetics and personal care products for its conditioning and antimicrobial benefits
Mechanism of Action
The mechanism of action of bis-caprylylaminoethyl glycine involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth. The molecular targets include various membrane proteins and enzymes essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Capryloyl glycine: Similar in structure but lacks the aminoethyl group.
Octanoyl glycine: Another similar compound with slight variations in the alkyl chain length.
Lauryl glycine: Contains a longer alkyl chain compared to bis-caprylylaminoethyl glycine.
Uniqueness
n,n-bis[2-(octylamino)ethyl]glycine is unique due to its specific combination of caprylic alcohol and glycine with an aminoethyl group, providing distinct antimicrobial properties and making it particularly effective in cosmetic formulations .
Properties
IUPAC Name |
2-[bis[2-(octylamino)ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N3O2/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2/h23-24H,3-21H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZICFVEFQDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170174 | |
Record name | Bis-caprylylaminoethyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17670-95-0 | |
Record name | N,N-Bis[2-(octylamino)ethyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17670-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis-caprylylaminoethyl glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis-caprylylaminoethyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis[2-(octylamino)ethyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS-CAPRYLYLAMINOETHYL GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6331LJQ1Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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